(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime
Overview
Description
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime, also known as NPOB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Mechanism of Action
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and promote apoptosis. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime is its high potency and selectivity for PTPs. This makes it a valuable tool for studying the specific functions of individual PTPs in cellular signaling pathways. However, one limitation of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime is its relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime in scientific research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime. Another area of interest is the investigation of the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders. Additionally, the development of new methods for delivering (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime to specific tissues or organs could expand its potential applications in vivo.
Conclusion:
In conclusion, (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime, or (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime, is a potent inhibitor of protein tyrosine phosphatases that has been widely used in scientific research. Its high potency and selectivity make it a valuable tool for studying the specific functions of individual PTPs in cellular signaling pathways. The future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime in scientific research include the development of more potent and selective PTP inhibitors, investigation of the role of PTPs in various disease states, and the development of new methods for delivering (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime to specific tissues or organs.
Scientific Research Applications
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime has been extensively used in scientific research as a tool to study the role of PTPs in cellular signaling pathways. It has been used to investigate the function of various PTPs, including SHP-1, SHP-2, and PTP1B, in different cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4,5-trimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7/c1-29-18-12-16(13-19(30-2)21(18)31-3)22(26)32-24-20(15-8-10-23-11-9-15)14-4-6-17(7-5-14)25(27)28/h4-13H,1-3H3/b24-20+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMISSILMCSMJP-HIXSDJFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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